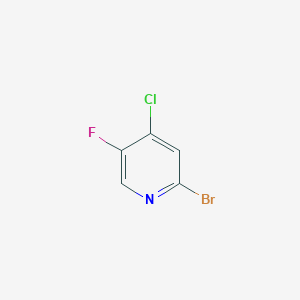

2-Bromo-4-chloro-5-fluoropyridine

Description

BenchChem offers high-quality 2-Bromo-4-chloro-5-fluoropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-4-chloro-5-fluoropyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-chloro-5-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrClFN/c6-5-1-3(7)4(8)2-9-5/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLUPMKHZIRJTHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Br)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80735126 | |

| Record name | 2-Bromo-4-chloro-5-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80735126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1033203-44-9 | |

| Record name | 2-Bromo-4-chloro-5-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80735126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-4-chloro-5-fluoropyridine: Properties, Reactivity, and Applications

Foreword: Unveiling a Versatile Heterocyclic Building Block

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, the strategic incorporation of halogenated heterocyclic scaffolds is a cornerstone of molecular design. Halogen atoms serve not only as tools for modulating physicochemical properties like lipophilicity and metabolic stability but also as versatile synthetic handles for constructing complex molecular architectures. Among these critical synthons, 2-Bromo-4-chloro-5-fluoropyridine has emerged as a highly valuable and reactive intermediate.

This guide provides an in-depth exploration of 2-Bromo-4-chloro-5-fluoropyridine (CAS No. 1033203-44-9), moving beyond a simple recitation of data. It is designed for the practicing researcher and drug development professional, offering insights into the compound's core chemical properties, its nuanced reactivity, and its practical application in synthesis. We will delve into the causality behind its reactivity profile, present validated protocols, and contextualize its role as a key building block for creating novel, highly functionalized pyridine derivatives.

Core Physicochemical & Spectroscopic Profile

Understanding the fundamental properties of a reagent is the first step toward its effective utilization. The unique substitution pattern of 2-Bromo-4-chloro-5-fluoropyridine dictates its physical characteristics and provides a distinct spectroscopic fingerprint.

Physical and Chemical Properties

The properties of this compound are summarized in the table below. Its solid or liquid form at room temperature necessitates handling under controlled conditions to ensure stability and purity.[1]

| Property | Value | Source |

| Chemical Name | 2-Bromo-4-chloro-5-fluoropyridine | ECHEMI[2] |

| CAS Number | 1033203-44-9 | ECHEMI[2][3] |

| Molecular Formula | C₅H₂BrClFN | PubChem[4] |

| Molecular Weight | 210.43 g/mol | ECHEMI[2] |

| Exact Mass | 208.904 Da | ECHEMI[2] |

| Physical Form | Solid or liquid | Sigma-Aldrich[1] |

| Purity | Typically ≥97% | Sigma-Aldrich[1] |

| Storage Conditions | Inert atmosphere, 2-8°C | Sigma-Aldrich[1] |

Spectroscopic Signature Analysis

The interpretation of spectroscopic data is crucial for reaction monitoring and final product confirmation. The trisubstituted pyridine ring of 2-Bromo-4-chloro-5-fluoropyridine presents a predictable, yet information-rich, set of signals.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two distinct signals in the aromatic region for the two protons on the pyridine ring. The proton at the C6 position will likely appear as a doublet, coupled to the fluorine at C5. The proton at the C3 position will appear as a doublet, also coupled to the fluorine at C5. The precise chemical shifts are influenced by the cumulative electron-withdrawing effects of the halogens and the ring nitrogen.

-

¹³C NMR Spectroscopy: The carbon spectrum will display five signals corresponding to the pyridine ring carbons. The carbons directly bonded to the halogens (C2, C4, C5) will show characteristic shifts and C-F coupling. The C2 carbon bonded to bromine will be significantly downfield, while the C4 (bonded to chlorine) and C5 (bonded to fluorine) will also be deshielded.

-

¹⁹F NMR Spectroscopy: A single resonance is expected in the ¹⁹F NMR spectrum, providing a clear diagnostic marker for the presence and electronic environment of the fluorine atom.

-

Mass Spectrometry (MS): The mass spectrum is particularly informative due to the isotopic signatures of bromine and chlorine. The molecular ion peak (M⁺) will appear as a characteristic cluster of peaks reflecting the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). This pattern provides unambiguous confirmation of the elemental composition.

Synthesis and Purification Workflow

The reliable synthesis of 2-Bromo-4-chloro-5-fluoropyridine is essential for its use in multi-step synthetic campaigns. A common and effective method involves a diazotization-halogenation sequence, often starting from a readily available aminopyridine precursor. This approach, a variant of the Sandmeyer reaction, is a robust method for introducing halogens onto aromatic rings.

Conceptual Synthesis Pathway

The logical precursor for this molecule is 2-amino-4-chloro-5-fluoropyridine. The amino group can be converted into a diazonium salt, which is an excellent leaving group and can be subsequently displaced by a bromide ion.

Caption: High-level workflow for synthesis and purification.

Detailed Experimental Protocol

This protocol is a representative example based on established chemical principles for similar transformations. Researchers should conduct their own risk assessment and optimization.

-

Vessel Preparation: To a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, add 2-amino-4-chloro-5-fluoropyridine (1.0 eq) and a 48% aqueous solution of hydrobromic acid (HBr) (approx. 5-6 eq). Cool the resulting slurry to 0-5°C in an ice-salt bath.

-

Diazotization: Dissolve sodium nitrite (NaNO₂) (approx. 1.2-1.5 eq) in a minimal amount of water. Add this solution dropwise to the stirred pyridine slurry via the addition funnel, ensuring the internal temperature is maintained below 5°C. The evolution of nitrogen gas may be observed.

-

Expertise Insight: Maintaining a low temperature is critical to prevent the premature decomposition of the diazonium salt intermediate, which is notoriously unstable at higher temperatures. Slow, dropwise addition of the nitrite solution prevents dangerous temperature spikes and uncontrolled gas evolution.

-

-

Bromination: After the addition is complete, allow the reaction to stir at 0-5°C for an additional 1-2 hours to ensure complete formation of the diazonium salt. The reaction can then be allowed to warm slowly to room temperature. In some variations, a copper(I) bromide (CuBr) catalyst is added to facilitate the displacement of the diazonium group, though it is often not strictly necessary.

-

Quenching and Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution until the mixture is neutral or slightly basic (pH ~7-8). This step neutralizes the excess acid.

-

Trustworthiness Check: The neutralization step must be performed slowly and with efficient cooling, as it is highly exothermic and will cause significant CO₂ evolution if bicarbonate is used. This self-validating step ensures the reaction is safe to proceed to extraction.

-

-

Extraction and Isolation: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM).

-

Purification: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure 2-Bromo-4-chloro-5-fluoropyridine.

Chemical Reactivity: A Tale of Three Halogens

The synthetic utility of 2-Bromo-4-chloro-5-fluoropyridine stems from the differential reactivity of its three halogen substituents, which are positioned on an electron-deficient pyridine ring. This structure is primed for nucleophilic aromatic substitution (SₙAr) and transition-metal-catalyzed cross-coupling reactions.

The pyridine nitrogen acts as a strong electron-withdrawing group, reducing electron density primarily at the C2, C4, and C6 positions. This activation makes these positions susceptible to attack by nucleophiles.[5]

Caption: Reactivity hierarchy of the halogen substituents.

Site-Selective Reactions

-

Reactivity at C2 (Bromine): The C-Br bond is the most versatile handle for palladium-catalyzed cross-coupling reactions . The relative weakness of the C-Br bond compared to the C-Cl bond allows for selective oxidative addition to a Pd(0) catalyst. This enables a wide range of transformations, including Suzuki (boronic acids), Sonogashira (terminal alkynes), Buchwald-Hartwig (amines), and Stille (organostannanes) couplings, to introduce new carbon-carbon or carbon-nitrogen bonds specifically at the C2 position.

-

Reactivity at C4 (Chlorine): The C4 position is highly activated towards nucleophilic aromatic substitution (SₙAr) by the para-oriented ring nitrogen. Strong nucleophiles such as alkoxides, thiolates, and amines can readily displace the chloride ion. While the C2 position is also activated, SₙAr often favors the C4 position due to stereoelectronic factors. Under carefully controlled conditions, a nucleophile can be introduced at C4 while leaving the C2-Br bond intact for subsequent cross-coupling.

-

Reactivity at C5 (Fluorine): The C-F bond is the strongest carbon-halogen bond and is generally the least reactive. The fluorine at the C5 position is not significantly activated by the ring nitrogen for SₙAr. Therefore, it typically remains in the final molecule, serving to modulate the electronic properties and metabolic stability of the compound. Its displacement requires harsh conditions and very strong nucleophiles, allowing for excellent chemoselectivity in reactions targeting the C2 and C4 positions.

Applications in Drug Discovery and Materials Science

The ability to perform sequential, site-selective functionalization makes 2-Bromo-4-chloro-5-fluoropyridine a powerful intermediate in the synthesis of complex, polysubstituted pyridines. This scaffold is prevalent in a vast number of biologically active compounds.[6]

-

Medicinal Chemistry: Pyridine derivatives are found in numerous FDA-approved drugs.[6] By using this building block, medicinal chemists can rapidly generate libraries of analogues. For example, an amine can be introduced at the C4 position via SₙAr, followed by a Suzuki coupling at the C2 position to introduce a new aryl group. This two-step process allows for systematic exploration of the structure-activity relationship (SAR) around the pyridine core.

-

Agrochemicals: Similar to pharmaceuticals, the pyridine core is a common feature in modern herbicides, fungicides, and insecticides. The specific halogenation pattern can fine-tune the compound's efficacy, environmental persistence, and selectivity.

-

Materials Science: Halogenated aromatic compounds are used as building blocks for functional organic materials, including organic light-emitting diodes (OLEDs) and polymers.[7] The reactivity of 2-Bromo-4-chloro-5-fluoropyridine allows for its incorporation into larger conjugated systems, where the fluorine atom can enhance thermal stability and tune electronic properties.

Safety and Handling

As with any reactive chemical intermediate, proper handling of 2-Bromo-4-chloro-5-fluoropyridine is paramount for ensuring laboratory safety. The compound is classified as hazardous, and all handling should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE).

-

GHS Hazard Statements:

-

Precautionary Measures:

-

PPE: Wear safety glasses or goggles, a flame-retardant lab coat, and nitrile gloves.[8]

-

Handling: Avoid inhalation of dust or vapors.[8] Do not allow the material to come into contact with skin or eyes. Wash hands thoroughly after handling.[8]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, preferably refrigerated under an inert atmosphere.[1]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

-

Conclusion

2-Bromo-4-chloro-5-fluoropyridine is more than just another halogenated heterocycle; it is a precisely designed tool for modern organic synthesis. Its value lies in the predictable and differential reactivity of its C-Br and C-Cl bonds, allowing for orthogonal synthetic strategies involving cross-coupling and nucleophilic substitution. The metabolically robust C-F bond provides an additional layer of modulation for downstream applications. For researchers in drug discovery and materials science, mastering the chemistry of this intermediate opens a direct and efficient pathway to novel, highly functionalized molecules with tailored properties.

References

-

2-Bromo-5-chloro-3-fluoropyridine . PubChem, National Center for Biotechnology Information. [Link]

-

2-Bromo-4-chloropyridine . PubChem, National Center for Biotechnology Information. [Link]

- Preparation method of fluoropyridine compounds.

- Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.

-

5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines . PubMed, National Center for Biotechnology Information. [Link]

-

2-allyl-5-bromo-4-chloro-3-fluoropyridine - MS (GC) Spectrum . SpectraBase. [Link]

-

2-Amino-5-bromo-4-chloropyridine . PubChem, National Center for Biotechnology Information. [Link]

-

Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science . MDPI. [Link]

-

Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine? . ResearchGate. [Link]

-

2-Bromo-5-fluoropyridine CAS 41404-58-4 Manufacturers, Suppliers . LookChem. [Link]

Sources

- 1. 2-Bromo-5-chloro-4-fluoropyridine | 1033203-45-0 [sigmaaldrich.com]

- 2. echemi.com [echemi.com]

- 3. 2-BROMO-4-CHLORO-5-FLUOROPYRIDINE | 1033203-44-9 [amp.chemicalbook.com]

- 4. 2-Bromo-5-chloro-3-fluoropyridine | C5H2BrClFN | CID 10965798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Page loading... [guidechem.com]

- 7. mdpi.com [mdpi.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Introduction: The Strategic Value of Polysubstituted Pyridines

An In-depth Technical Guide to the Synthesis of 2-Bromo-4-chloro-5-fluoropyridine

In the landscape of modern drug discovery and materials science, heterocyclic scaffolds form the bedrock of molecular innovation. Among these, the pyridine ring is of paramount importance due to its presence in a vast array of pharmaceuticals and functional materials. The strategic introduction of multiple, distinct halogen atoms onto this scaffold creates a highly versatile building block, offering orthogonal reactivity for subsequent functionalization.

2-Bromo-4-chloro-5-fluoropyridine is a prime example of such a trifunctionalized intermediate. The presence of bromo, chloro, and fluoro substituents at specific positions allows chemists to selectively engage in a variety of cross-coupling and nucleophilic substitution reactions. The bromine at the 2-position is particularly susceptible to metal-catalyzed reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig couplings), while the chlorine and fluorine atoms provide additional sites for modification, often under different reaction conditions.[1] This guide provides a detailed, scientifically-grounded protocol for the synthesis of this key intermediate, designed for researchers and professionals in chemical development.

Synthetic Strategy: A Mechanistic Approach

The most robust and widely adopted method for the introduction of a bromine atom at the 2- or 4-position of a pyridine ring, starting from a primary amine, is the Sandmeyer reaction or a related diazotization-bromination protocol. This classic transformation proceeds through a diazonium salt intermediate, which is subsequently displaced by a bromide ion.

Our retrosynthetic analysis, therefore, identifies 2-Amino-4-chloro-5-fluoropyridine as the logical and most accessible starting material. The core transformation is the conversion of the C2-amino group into a C2-bromo group.

Sources

An In-depth Technical Guide to the Spectroscopic Data of 2-Bromo-4-chloro-5-fluoropyridine

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic profile of 2-Bromo-4-chloro-5-fluoropyridine, a key halogenated pyridine derivative of significant interest in medicinal chemistry and materials science. Due to the limited availability of published experimental data for this specific compound, this document presents a detailed predictive analysis of its Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. The predictions are grounded in the fundamental principles of spectroscopy and are supported by comparative analysis with structurally related compounds. Furthermore, this guide offers field-proven, step-by-step protocols for the experimental acquisition and validation of this spectroscopic data, designed for researchers, scientists, and drug development professionals.

Introduction and Molecular Structure

2-Bromo-4-chloro-5-fluoropyridine is a polysubstituted aromatic heterocycle. The pyridine scaffold is a prevalent motif in a vast number of pharmaceuticals, and the specific arrangement of bromo, chloro, and fluoro substituents on this ring system offers a unique combination of steric and electronic properties, making it a valuable intermediate for the synthesis of complex molecular architectures. The strategic placement of these halogens provides multiple reactive sites for further functionalization through various cross-coupling reactions.

A thorough spectroscopic characterization is paramount for the unambiguous identification and quality control of 2-Bromo-4-chloro-5-fluoropyridine in any research and development setting. This guide aims to serve as a foundational reference for its expected spectroscopic signatures.

Molecular Structure and Numbering

Caption: Molecular structure and IUPAC numbering of 2-Bromo-4-chloro-5-fluoropyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of 2-Bromo-4-chloro-5-fluoropyridine. The analysis of ¹H, ¹³C, and ¹⁹F NMR spectra, along with 2D correlation experiments, can provide a complete picture of the molecule's connectivity.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show two signals in the aromatic region, corresponding to the protons at the C3 and C6 positions.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| H-3 | ~7.8 - 8.0 | Doublet of doublets (dd) | ³J(H-F) ≈ 6-8 Hz, ⁵J(H-H) ≈ 0.5-1 Hz | C3-H |

| H-6 | ~8.3 - 8.5 | Doublet (d) | ⁴J(H-F) ≈ 2-4 Hz | C6-H |

Expertise & Experience:

-

H-6: This proton is adjacent to the electronegative nitrogen atom, which deshields it, causing it to appear at a higher chemical shift (downfield).[1] It will likely appear as a doublet due to coupling with the fluorine atom at C5 (⁴J).

-

H-3: This proton will be influenced by the adjacent bromine at C2 and the fluorine at C5. The primary coupling will be a ³J coupling to the fluorine atom. A smaller, long-range ⁵J coupling to H-6 might also be observed, resulting in a doublet of doublets.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show five distinct signals for the carbon atoms of the pyridine ring.

| Predicted Signal | Chemical Shift (δ, ppm) | Coupling to ¹⁹F (J, Hz) | Assignment |

| C-2 | ~142 - 145 | d, ²J(C-F) ≈ 15-20 Hz | C-Br |

| C-3 | ~125 - 128 | d, ³J(C-F) ≈ 4-6 Hz | C-H |

| C-4 | ~135 - 138 | d, ²J(C-F) ≈ 18-25 Hz | C-Cl |

| C-5 | ~155 - 158 | d, ¹J(C-F) ≈ 240-260 Hz | C-F |

| C-6 | ~150 - 153 | d, ³J(C-F) ≈ 3-5 Hz | C-H |

Expertise & Experience:

-

The carbon directly attached to the fluorine atom (C-5) will exhibit the largest chemical shift and a very large one-bond coupling constant (¹J), which is characteristic of C-F bonds.

-

The other carbon atoms will show smaller two-bond (²J) and three-bond (³J) couplings to the fluorine atom, which are invaluable for definitive assignments. The presence of bromine and chlorine will also influence the chemical shifts, generally causing a downfield shift for the carbons they are attached to.

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum will provide a specific and sensitive handle for this molecule.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Assignment | | :--- | :--- | :--- | :--- | | F-5 | ~ -120 to -130 | Doublet of doublets (dd) | ³J(F-H3) ≈ 6-8 Hz, ⁴J(F-H6) ≈ 2-4 Hz | C5-F |

Expertise & Experience:

-

The chemical shift of fluorine in fluoropyridines is sensitive to the substitution pattern.[2][3] The predicted range is based on data for similar fluorinated pyridine derivatives.

-

The fluorine signal will be split by the protons at C3 and C6, providing confirmation of their proximity.

Experimental Protocol for NMR Data Acquisition

Trustworthiness: This protocol outlines a self-validating system for acquiring high-quality NMR data.

-

Sample Preparation:

-

Accurately weigh 10-15 mg of 2-Bromo-4-chloro-5-fluoropyridine.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Ensure the sample is fully dissolved to avoid signal broadening.

-

-

Spectrometer Setup (400 MHz or higher recommended):

-

Tune and match the probe for ¹H, ¹³C, and ¹⁹F nuclei.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal resolution, characterized by narrow and symmetrical linewidths on a preliminary ¹H spectrum.

-

-

Data Acquisition:

-

¹H NMR: Acquire a standard 1D proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.

-

¹⁹F NMR: Acquire a proton-coupled ¹⁹F spectrum. This is a highly sensitive nucleus, so fewer scans are generally needed.[2]

-

2D NMR (for definitive assignment):

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two and three bonds, which is crucial for assigning quaternary carbons (C2, C4, C5).

-

COSY (Correlation Spectroscopy): Can reveal the weak ⁵J coupling between H-3 and H-6.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct all spectra carefully.

-

Reference the spectra using the residual solvent signal (for ¹H and ¹³C) or an external standard (e.g., CFCl₃ at 0 ppm for ¹⁹F).

-

Integrate the signals in the ¹H spectrum.

-

Caption: A typical workflow for the acquisition and analysis of NMR data.

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight and elemental composition of 2-Bromo-4-chloro-5-fluoropyridine.

Predicted Mass Spectrum (Electron Ionization - EI)

| Ion | Predicted m/z | Relative Abundance | Notes |

| [M]⁺ | 209/211/213 | High | Molecular ion peak cluster |

| [M-Cl]⁺ | 174/176 | Moderate | Loss of a chlorine radical |

| [M-Br]⁺ | 130/132 | Moderate | Loss of a bromine radical |

| [C₅H₂FN]⁺ | 95 | Moderate | Loss of both Br and Cl |

Expertise & Experience:

-

Isotopic Pattern: The most characteristic feature of the mass spectrum will be the isotopic pattern of the molecular ion ([M]⁺). Due to the presence of one bromine atom (⁷⁹Br/~50.7%, ⁸¹Br/~49.3%) and one chlorine atom (³⁵Cl/~75.8%, ³⁷Cl/~24.2%), the molecular ion will appear as a cluster of peaks at m/z 209 (C₅H₂⁷⁹Br³⁵ClFN), 211 (C₅H₂⁸¹Br³⁵ClFN / C₅H₂⁷⁹Br³⁷ClFN), and 213 (C₅H₂⁸¹Br³⁷ClFN). The relative intensities of these peaks are highly predictable and serve as a definitive confirmation of the elemental composition.

-

Fragmentation: Under electron ionization, the molecule is expected to fragment through the loss of the halogen atoms. The loss of a bromine radical followed by the loss of HCN is a common fragmentation pathway for bromopyridines.

Experimental Protocol for MS Data Acquisition

Trustworthiness: This protocol ensures accurate mass determination.

-

Sample Preparation:

-

Prepare a dilute solution of the compound in a volatile solvent such as methanol or acetonitrile (1-10 µg/mL).

-

-

Instrumentation:

-

A high-resolution mass spectrometer (HRMS) such as a Time-of-Flight (TOF) or Orbitrap instrument is recommended for accurate mass measurement and elemental composition determination.

-

For fragmentation analysis, a tandem mass spectrometer (e.g., Q-TOF, Triple Quadrupole) can be used.

-

-

Data Acquisition:

-

Ionization: Electrospray ionization (ESI) is a soft ionization technique suitable for confirming the molecular weight via protonation ([M+H]⁺). Electron ionization (EI) is a higher-energy technique that will induce fragmentation and is useful for structural analysis.

-

Analysis: Acquire a full scan spectrum in positive ion mode. For HRMS, this will provide the accurate mass of the molecular ion, which can be used to confirm the elemental formula (C₅H₂BrClFN).

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups and the fingerprint region of the molecule.

Predicted IR Spectrum

| Wavenumber (cm⁻¹) | Vibration Type |

| 3100 - 3000 | C-H stretching (aromatic) |

| 1600 - 1550 | C=C and C=N stretching (pyridine ring) |

| 1480 - 1400 | Pyridine ring vibrations |

| 1250 - 1200 | C-F stretching |

| 1100 - 1000 | C-Cl stretching |

| ~700 | C-Br stretching |

Expertise & Experience:

-

The spectrum will be dominated by the characteristic vibrations of the substituted pyridine ring.

-

The C-F, C-Cl, and C-Br stretching vibrations will appear in the fingerprint region. The C-F stretch is typically strong and will be a key diagnostic peak. The IR spectrum of the closely related 2-bromopyridine shows characteristic ring vibrations that will also be present here, albeit shifted due to the other substituents.[4]

Experimental Protocol for IR Data Acquisition

-

Sample Preparation:

-

For a solid sample, the Attenuated Total Reflectance (ATR) technique is the most straightforward. Place a small amount of the solid sample directly on the ATR crystal.

-

Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal or a pure KBr pellet.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

Predicted UV-Vis Spectrum

| λmax (nm) | Solvent | Electronic Transition |

| ~ 230 | Ethanol/Methanol | π → π |

| ~ 270 - 280 | Ethanol/Methanol | π → π |

Expertise & Experience:

-

Substituted pyridines typically exhibit two main absorption bands corresponding to π → π* transitions.

-

The exact position and intensity of these bands are sensitive to the substitution pattern and the solvent used. The halogen substituents are likely to cause a slight red shift (bathochromic shift) of these absorptions compared to unsubstituted pyridine.

Experimental Protocol for UV-Vis Data Acquisition

-

Sample Preparation:

-

Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be chosen such that the maximum absorbance is between 0.5 and 1.5.

-

Prepare a blank cuvette containing only the solvent.

-

-

Data Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Record a baseline with the blank cuvette in the sample and reference beams.

-

Place the sample cuvette in the sample beam and record the spectrum, typically from 200 to 400 nm.

-

Conclusion

This technical guide provides a robust, predictive framework for the spectroscopic characterization of 2-Bromo-4-chloro-5-fluoropyridine. While experimental data is not yet widely published, the analysis presented here, based on fundamental principles and data from analogous compounds, offers a reliable starting point for researchers. The detailed experimental protocols provide a clear path for the acquisition and validation of this data, ensuring scientific rigor in the synthesis and application of this important chemical building block. The combination of multinuclear NMR, high-resolution mass spectrometry, and vibrational spectroscopy, as outlined, will enable the unambiguous structural confirmation and purity assessment of 2-Bromo-4-chloro-5-fluoropyridine.

References

-

PubChem. (n.d.). 2-Bromo-5-fluoropyridine. National Center for Biotechnology Information. Retrieved from [Link]

- Breitmaier, E., & Voelter, W. (1987).

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

SpectraBase. (n.d.). 2-Fluoropyridine. Wiley-VCH GmbH. Retrieved from [Link]

-

BTC. (2025). What is the NMR spectrum of Pyridine Series compounds like?. Retrieved from [Link]

-

NIST. (n.d.). Pyridine, 2-bromo-. NIST Chemistry WebBook. Retrieved from [Link]

- Gerig, J. T. (1994). Fluorine NMR. Progress in Nuclear Magnetic Resonance Spectroscopy, 26(4), 293-370.

-

PubChem. (n.d.). 2-Bromo-4-chloropyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2-Bromo-4-chloro-5-fluoropyridine: A Versatile Heterocyclic Building Block

This technical guide offers a comprehensive overview of 2-Bromo-4-chloro-5-fluoropyridine, a halogenated pyridine derivative of significant interest to researchers, scientists, and professionals in drug development. We will delve into its physicochemical characteristics, reactivity profile, and practical synthetic applications, providing expert insights grounded in established chemical principles and supported by authoritative references.

Structural and Physicochemical Profile

2-Bromo-4-chloro-5-fluoropyridine is a unique trifunctionalized pyridine offering a strategic platform for the synthesis of complex molecular architectures. Its utility is deeply rooted in its distinct physical and chemical properties.

Core Compound Identifiers

A precise understanding of the compound's fundamental identifiers is the first step in its successful application.

| Property | Value | Source |

| IUPAC Name | 2-Bromo-4-chloro-5-fluoropyridine | [1] |

| CAS Number | 1033203-44-9 | [1][2] |

| Molecular Formula | C₅H₂BrClFN | [1][2] |

| Molecular Weight | 210.43 g/mol | [1][2] |

| Canonical SMILES | C1=C(C(=NC(=C1)Br)Cl)F | |

| InChI Key | HLUPMKHZIRJTHT-UHFFFAOYSA-N | [1] |

Physical Properties

While specific experimental data for this isomer is not extensively reported in peer-reviewed literature, data from suppliers and analogous compounds provide a reliable profile.

| Property | Value | Notes | Source |

| Appearance | White to off-white or light yellow solid | Based on supplier data. | [1] |

| Melting Point | Data not available | The related isomer, 2-Bromo-5-fluoropyridine, has a melting point of 30-31 °C. | |

| Boiling Point | Data not available | The related isomer, 2-Bromo-5-fluoropyridine, has a boiling point of 80-83 °C at 44 mmHg. | |

| Solubility | Soluble in common organic solvents | Expected to be soluble in solvents such as 1,4-dioxane, dichloromethane, and ethyl acetate. Insoluble in water. |

Spectroscopic Characterization

Spectroscopic data is crucial for the unambiguous identification and quality control of 2-Bromo-4-chloro-5-fluoropyridine. While full spectra are typically provided by suppliers upon purchase, the expected features are as follows:

-

¹H NMR: Two signals in the aromatic region, each integrating to one proton, exhibiting splitting patterns consistent with their positions on the pyridine ring.

-

¹³C NMR: Five distinct signals corresponding to the carbon atoms of the pyridine ring.

-

¹⁹F NMR: A single resonance, the chemical shift of which is indicative of the fluorine atom's electronic environment.

-

Mass Spectrometry (MS): A molecular ion peak with a characteristic isotopic pattern resulting from the presence of both bromine and chlorine atoms.

Reactivity and Synthetic Strategy

The synthetic value of 2-Bromo-4-chloro-5-fluoropyridine is derived from the differential reactivity of its three halogen substituents. This allows for selective and sequential functionalization, a key strategy in modern organic synthesis.

Hierarchy of Halogen Reactivity

The electron-deficient nature of the pyridine ring activates the halogen atoms at the 2- and 4-positions towards nucleophilic aromatic substitution (SNAr). The reactivity order for leaving groups in SNAr reactions on such systems is generally F > Cl > Br > I. However, the position of the halogen on the ring is also a critical determinant. For 2-Bromo-4-chloro-5-fluoropyridine, the C-Cl bond at the 4-position and the C-Br bond at the 2-position are the primary sites for reaction. The C-F bond at the 5-position is significantly less reactive towards SNAr.

The C-Br bond is particularly well-suited for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations. The C-Cl bond can also participate in these reactions, often under more forcing conditions, allowing for a degree of selectivity.

Key Synthetic Transformations

This molecule serves as a versatile precursor for a range of important chemical transformations.

-

Buchwald-Hartwig Amination: The C-Br and C-Cl bonds can be selectively functionalized with a variety of amines to form C-N bonds. This reaction is a cornerstone of medicinal chemistry for the synthesis of arylamines.

-

Suzuki-Miyaura Coupling: The C-Br bond readily undergoes Suzuki-Miyaura coupling with boronic acids and their derivatives, providing a powerful method for the formation of C-C bonds and the synthesis of biaryl compounds.

-

Stille Coupling: The C-Br bond can also be activated for Stille coupling with organostannanes, offering an alternative route to C-C bond formation.

Conceptual Reaction Workflow

Caption: Synthetic utility of 2-Bromo-4-chloro-5-fluoropyridine in generating diverse molecular scaffolds.

Experimental Protocols and Applications

The following protocols are based on documented procedures and illustrate the practical application of 2-Bromo-4-chloro-5-fluoropyridine in synthesis.

General Handling and Storage Recommendations

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place. For long-term storage, refrigeration at 2-8°C under an inert atmosphere is recommended.[1]

Exemplary Protocol: Buchwald-Hartwig Amination

This protocol details the palladium-catalyzed amination of 2-Bromo-4-chloro-5-fluoropyridine with tert-butyl carbamate, as adapted from the patent literature.[3]

Objective: To synthesize the N-Boc protected 2-amino-4-chloro-5-fluoropyridine derivative.

Materials:

-

2-Bromo-4-chloro-5-fluoropyridine (2.0 g, 9.50 mmol)

-

tert-Butyl carbamate (1.1 g, 9.50 mmol)

-

Cesium carbonate (Cs₂CO₃) (6.2 g, 19.01 mmol)

-

Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂) (546.5 mg, 0.95 mmol)

-

Xantphos (1.1 g, 1.90 mmol)

-

1,4-Dioxane (120 mL), anhydrous

-

Nitrogen or Argon gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a dry reaction vessel, add 2-Bromo-4-chloro-5-fluoropyridine, tert-butyl carbamate, cesium carbonate, Pd(dba)₂, and Xantphos.

-

Evacuate and backfill the vessel with an inert atmosphere (Nitrogen or Argon) three times.

-

Add anhydrous 1,4-dioxane via syringe.

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS) until completion (approximately 4 hours as per the cited reference).[3]

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove insoluble salts and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).

Exemplary Protocol: Stille Coupling Application

The following illustrates the reactivity of the C-Br bond in a Stille coupling, a reaction analogous to the Suzuki coupling, as described in the patent literature.[4]

Objective: To synthesize an acetylpyridine derivative via Stille coupling.

Procedure Outline:

-

2-Bromo-4-chloro-5-fluoropyridine is reacted with tributyl(1-ethoxyvinyl)stannane in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄).

-

The reaction is typically carried out in an anhydrous, aprotic solvent such as toluene or dioxane under an inert atmosphere.

-

The mixture is heated to drive the reaction to completion.

-

Workup and purification, often involving an acidic hydrolysis step to convert the enol ether to the ketone, yields the desired 1-(4-chloro-5-fluoropyridin-2-yl)ethan-1-one.[4]

Safety and Toxicological Profile

Halogenated pyridines should be handled with care due to their potential toxicity and irritant properties.

-

Hazard Statements: Based on data for analogous compounds, 2-Bromo-4-chloro-5-fluoropyridine is expected to be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[1]

-

Precautionary Statements: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves, eye protection, and face protection.[1]

Conclusion

2-Bromo-4-chloro-5-fluoropyridine is a highly versatile and valuable building block in modern organic and medicinal chemistry. Its trifunctionalized nature, with a predictable hierarchy of halogen reactivity, allows for the strategic and selective synthesis of a wide array of complex pyridine derivatives. A thorough understanding of its physicochemical properties, reactivity, and safe handling procedures is essential for leveraging its full potential in the design and development of novel chemical entities.

References

Sources

- 1. 2-Bromo-4-chloro-5-fluoropyridine | 1033203-44-9 [sigmaaldrich.com]

- 2. aablocks.com [aablocks.com]

- 3. CN113549068A - Novel imidazopyridine compound, preparation method and medical application thereof - Google Patents [patents.google.com]

- 4. WO2022094012A1 - Macrocyclic urea orexin receptor agonists - Google Patents [patents.google.com]

potential applications of 2-Bromo-4-chloro-5-fluoropyridine in medicinal chemistry

An In-depth Technical Guide to the Potential Applications of 2-Bromo-4-chloro-5-fluoropyridine in Medicinal Chemistry

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of Polysubstituted Pyridines in Drug Discovery

The pyridine scaffold is a cornerstone of medicinal chemistry, featuring prominently in a significant percentage of small molecule drugs approved by the FDA.[1] Its ability to engage in hydrogen bonding, act as a bioisostere for a phenyl ring, and influence the physicochemical properties of a molecule makes it a privileged structure in drug design. The strategic introduction of multiple halogen substituents onto this core dramatically expands its utility, transforming it into a versatile and powerful building block for constructing complex molecular architectures.

This guide focuses on a particularly promising, yet under-explored reagent: 2-Bromo-4-chloro-5-fluoropyridine . This molecule is a trifecta of synthetic potential, offering medicinal chemists a unique platform for generating novel drug candidates. The presence of three distinct halogens at specific positions provides a nuanced reactivity profile that can be exploited for selective, sequential chemical modifications.

The strategic incorporation of a fluorine atom is a well-established tactic in medicinal chemistry to enhance crucial drug-like properties.[2] Fluorine can improve metabolic stability by blocking sites of oxidation, increase binding affinity to target proteins through favorable electrostatic interactions, and modulate pKa and lipophilicity to optimize pharmacokinetics.[2][3][4][5] Concurrently, the bromine and chlorine atoms serve as orthogonal synthetic handles. The inherent differences in their reactivity towards transition-metal-catalyzed cross-coupling reactions allow for a programmed and highly controlled approach to molecular elaboration, a critical advantage in the iterative process of lead optimization.[6][7][8][9][10]

This document will serve as a technical primer for researchers, scientists, and drug development professionals, elucidating the synthesis, reactivity, and vast potential of 2-Bromo-4-chloro-5-fluoropyridine as a key intermediate in the quest for next-generation therapeutics.

Physicochemical Properties

A foundational understanding of a building block's properties is essential for its effective application in synthesis and drug design.

| Property | Value | Source |

| IUPAC Name | 2-Bromo-4-chloro-5-fluoropyridine | |

| CAS Number | 1033203-44-9 | [11] |

| Molecular Formula | C₅H₂BrClFN | [11] |

| Molecular Weight | 210.43 g/mol | |

| Appearance | Solid or liquid | [12] |

Synthesis and Reactivity Profile

The utility of 2-Bromo-4-chloro-5-fluoropyridine is predicated on its accessibility and predictable reactivity. While a specific, published synthesis for this exact isomer is not widely documented, a robust synthetic route can be logically extrapolated from established methodologies for analogous polysubstituted pyridines, typically originating from an aminopyridine precursor via a Sandmeyer-type reaction.

Proposed Synthetic Workflow

The synthesis would likely commence with a suitable aminopyridine, followed by diazotization and subsequent introduction of the halogen atoms. The sequence of these steps is critical to achieving the desired substitution pattern.

Caption: Proposed synthetic pathway via diazotization.

The Principle of Differential Reactivity

The true synthetic power of this molecule lies in the differential reactivity of the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity for halogens in such transformations is I > Br > Cl.[9] This hierarchy allows for selective functionalization. The C2-Br bond is more susceptible to oxidative addition to a Pd(0) catalyst than the more robust C4-Cl bond. This enables chemists to first perform a cross-coupling reaction at the 2-position under milder conditions, leaving the 4-position available for a subsequent, different coupling reaction under more forcing conditions.

Caption: Key synthetic transformations of the scaffold.

This selective functionalization is paramount in drug discovery, enabling the systematic and efficient exploration of structure-activity relationships (SAR). A library of analogs can be rapidly generated by varying the coupling partners at each position.

| Reaction Type | Target Position | Typical Conditions | Utility in Medicinal Chemistry |

| Suzuki-Miyaura | C2 (Br) > C4 (Cl) | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O | Introduction of aryl/heteroaryl groups to probe hydrophobic pockets or establish key vector interactions.[10][13][14] |

| Buchwald-Hartwig | C2 (Br) > C4 (Cl) | Pd₂(dba)₃, BINAP, NaOtBu | Installation of amine functionalities, which often serve as crucial hydrogen bond donors/acceptors or basic centers for solubility.[6][9] |

| Sonogashira | C2 (Br) > C4 (Cl) | PdCl₂(PPh₃)₂, CuI, Et₃N | Introduction of rigid alkynyl linkers to orient substituents in a specific vector within a binding site.[9] |

| SNA_r | C4 (Cl) | NaOR, K₂CO₃, DMSO | The electron-deficient nature of the pyridine ring, amplified by the halogens, activates the C4 position for nucleophilic aromatic substitution.[15] |

Potential Applications & Case Studies in Medicinal Chemistry

The true value of 2-Bromo-4-chloro-5-fluoropyridine is realized when its synthetic versatility is applied to the design of novel therapeutic agents. Below are several prospective applications grounded in established principles of medicinal chemistry.

Case Study 1: Scaffolding for Novel Kinase Inhibitors

Therapeutic Rationale: Protein kinases are a major class of drug targets, particularly in oncology. Many FDA-approved kinase inhibitors are built upon heterocyclic cores that occupy the ATP-binding pocket. The 2,4,5-trisubstituted pyridine core derived from our starting material is an excellent template for mimicking the adenine region of ATP.

Synthetic Strategy:

-

Selective Suzuki Coupling (C2): A Suzuki reaction at the C2 position can introduce a larger aromatic or heteroaromatic moiety, designed to interact with the "hinge" region of the kinase, a critical anchoring point for many inhibitors.

-

Buchwald-Hartwig Amination (C4): The remaining chloro group at C4 can then be substituted with a variety of amines. This "solubilizing tail" can be tailored to extend out of the binding pocket towards the solvent-exposed region, improving physicochemical properties and providing additional points of interaction.

-

Role of Fluorine (C5): The fluorine at C5 provides electronic modulation of the pyridine ring, potentially enhancing hinge-binding interactions and improving metabolic stability.

Caption: Workflow for kinase inhibitor synthesis.

This modular approach allows for the rapid generation of a focused library of compounds to screen against a panel of kinases, accelerating the discovery of potent and selective inhibitors.

Case Study 2: Development of GPCR Modulators

Therapeutic Rationale: G protein-coupled receptors (GPCRs) are involved in a vast array of physiological processes, making them attractive targets for treating diseases ranging from hypertension to diabetes.[1] The synthesis of the APJ receptor agonist BMS-986224, for instance, utilizes 2-Bromo-5-chloropyridine as a key starting material.[1]

Synthetic Strategy: 2-Bromo-4-chloro-5-fluoropyridine can serve as a direct analog precursor to develop next-generation GPCR modulators. The synthetic handles at C2 and C4 allow for the introduction of complex side chains that are critical for receptor affinity and selectivity.

-

Palladium-Catalyzed Coupling (C2): Introduce a key pharmacophore at the 2-position via a suitable cross-coupling reaction (e.g., Suzuki, Stille, or Negishi).

-

Functionalization (C4): The 4-position can be elaborated to introduce groups that modulate oral bioavailability, half-life, or receptor subtype selectivity. The fluorine at C5 can enhance brain penetration for CNS-targeted GPCRs.

Case Study 3: CNS-Active Agents

Therapeutic Rationale: The presence of fluorine is often correlated with increased metabolic stability and enhanced blood-brain barrier (BBB) permeability, properties that are highly desirable for drugs targeting the central nervous system.[5] For example, 2-Bromo-5-fluoropyridine is used to synthesize mGluR5 antagonists for treating neuropathic pain.[14]

Synthetic Strategy: 2-Bromo-4-chloro-5-fluoropyridine is an ideal starting point for novel CNS agents. The synthetic strategy would focus on leveraging the C2 and C4 positions to build out structures that fit the pharmacophore models of CNS targets like glutamate receptors, serotonin transporters, or dopamine receptors, while the fluorine atom helps to ensure the molecule can reach its site of action in the brain.

Representative Experimental Protocol: Selective Suzuki-Miyaura Coupling at C2

This protocol describes a general method for the selective functionalization of the C2-bromo position, leaving the C4-chloro position intact for subsequent modification. Note: This is a representative protocol and may require optimization for specific substrates.

Objective: To synthesize a 2-aryl-4-chloro-5-fluoropyridine derivative.

Materials:

-

2-Bromo-4-chloro-5-fluoropyridine (1.0 equiv.)

-

Arylboronic acid (1.1 equiv.)

-

Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.03 equiv.)

-

Potassium Carbonate (K₂CO₃) (2.5 equiv.)

-

1,4-Dioxane (degassed)

-

Water (degassed)

-

Nitrogen or Argon gas supply

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-Bromo-4-chloro-5-fluoropyridine, the arylboronic acid, and potassium carbonate.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.

-

Catalyst Addition: Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst.

-

Solvent Addition: Add degassed 1,4-dioxane and degassed water in a 4:1 ratio via syringe.

-

Reaction Execution: Heat the reaction mixture to 85-90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 2-aryl-4-chloro-5-fluoropyridine.

Conclusion and Future Outlook

2-Bromo-4-chloro-5-fluoropyridine is more than just another halogenated heterocycle; it is a sophisticated chemical tool engineered for efficiency and versatility in medicinal chemistry. Its unique arrangement of a fluorine atom for property modulation and two differentially reactive halogens for selective functionalization provides a powerful platform for modern drug discovery.[7] By enabling a modular and programmable approach to synthesis, this building block allows for the rapid and systematic exploration of chemical space around a privileged core.

As the demand for novel therapeutics with highly optimized properties continues to grow, the strategic application of complex, multifunctional building blocks like 2-Bromo-4-chloro-5-fluoropyridine will be indispensable. Its potential to serve as a foundational element in the synthesis of kinase inhibitors, GPCR modulators, and CNS agents marks it as a compound of significant interest for any research organization dedicated to the cutting edge of pharmaceutical development.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fluorine in medicinal chemistry: a century of progress and a 60-year retrospective of selected highlights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 1033203-44-9|2-Bromo-4-chloro-5-fluoropyridine|BLD Pharm [bldpharm.com]

- 12. 2-Bromo-5-chloro-4-fluoropyridine | 1033203-45-0 [sigmaaldrich.com]

- 13. 2-Bromo-5-fluoropyridine 97 41404-58-4 [sigmaaldrich.com]

- 14. 2-Bromo-5-fluoropyridine | 41404-58-4 [chemicalbook.com]

- 15. researchgate.net [researchgate.net]

Navigating the Stability of 2-Bromo-4-chloro-5-fluoropyridine: A Technical Guide for Researchers

In the landscape of modern drug discovery and agrochemical development, halogenated pyridines stand as pivotal structural motifs. Among these, 2-Bromo-4-chloro-5-fluoropyridine is a highly functionalized building block, offering multiple points for synthetic diversification. However, the very reactivity that makes this compound a valuable asset in medicinal chemistry also necessitates a thorough understanding of its stability profile. This guide provides an in-depth technical overview of the stability and optimal storage conditions for 2-Bromo-4-chloro-5-fluoropyridine, drawing upon established principles of organic chemistry and best practices for handling reactive intermediates.

The Chemical Profile of a Versatile Reagent

2-Bromo-4-chloro-5-fluoropyridine is a polysubstituted pyridine ring with a unique arrangement of halogen atoms, each imparting distinct electronic and steric properties. The bromine atom at the 2-position is a versatile handle for cross-coupling reactions, while the chlorine at the 4-position and fluorine at the 5-position modulate the reactivity of the ring and offer further sites for modification. Understanding the interplay of these halogens is crucial to predicting the compound's behavior and stability.

Core Stability Considerations and Recommended Storage

While specific quantitative stability studies on 2-Bromo-4-chloro-5-fluoropyridine are not extensively documented in publicly available literature, a robust stability and storage protocol can be derived from the known behavior of analogous halogenated pyridines and general principles for handling air- and moisture-sensitive reagents.[1]

Recommended Storage and Handling Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Store in a refrigerator at 2-8°C.[2] | To minimize the rate of potential degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[3][4] | To prevent exposure to atmospheric moisture and oxygen, which can lead to hydrolysis and oxidation. |

| Container | Keep in a tightly sealed, amber glass container.[4][5] | To protect from light and prevent the ingress of moisture and air. Specialized packaging like Sure/Seal™ bottles are ideal for repeated access.[6][7] |

| Light Exposure | Protect from light.[2][4] | To prevent potential photodegradation, which can be initiated by UV or visible light. |

| Incompatibilities | Strong oxidizing agents, strong acids, and strong bases.[2] | To avoid vigorous and potentially hazardous reactions that can lead to rapid degradation. |

Potential Degradation Pathways

The degradation of 2-Bromo-4-chloro-5-fluoropyridine is likely to proceed through several mechanisms common to halogenated aromatic compounds.[2] A proactive understanding of these pathways is essential for designing stable formulations and reaction conditions.

Hydrolysis

The carbon-halogen bonds on the pyridine ring are susceptible to hydrolysis, particularly in the presence of moisture and under non-neutral pH conditions. The C-Br bond is generally more labile than the C-Cl and C-F bonds and is a likely initial site of hydrolysis to form the corresponding 2-hydroxypyridine derivative.

Photodegradation

Exposure to ultraviolet or even high-intensity visible light can provide the energy required to induce homolytic cleavage of the carbon-halogen bonds. This generates radical species that can initiate a cascade of secondary reactions, leading to a complex mixture of degradation products and a decrease in purity.[2]

Thermal Decomposition

While generally stable at recommended storage temperatures, elevated temperatures can promote decomposition. The specific thermal decomposition profile is not well-documented, but it is prudent to avoid prolonged exposure to high heat during storage and handling.

Visualizing Potential Degradation

Caption: Potential degradation pathways for 2-Bromo-4-chloro-5-fluoropyridine.

Experimental Workflow for Stability Assessment

For critical applications in drug development, a formal stability study is often required. The following is a generalized, adaptable protocol for assessing the stability of 2-Bromo-4-chloro-5-fluoropyridine.

Step 1: Analytical Method Development and Validation

A stability-indicating analytical method is the cornerstone of any stability study. A High-Performance Liquid Chromatography (HPLC) method with UV detection is typically suitable.

-

Method Development:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and water (with a small amount of a modifier like formic acid or trifluoroacetic acid to improve peak shape).

-

Detection: UV spectrophotometer, with the detection wavelength set to the λmax of 2-Bromo-4-chloro-5-fluoropyridine.

-

-

Method Validation:

-

The method must be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

-

Crucially, the method must be able to separate the parent compound from its potential degradation products.

-

Step 2: Forced Degradation Studies

Forced degradation studies (stress testing) are undertaken to identify likely degradation products and demonstrate the stability-indicating nature of the analytical method.

-

Acidic Conditions: Treat a solution of the compound with 0.1 M HCl at an elevated temperature (e.g., 60°C) for a defined period.

-

Basic Conditions: Treat a solution of the compound with 0.1 M NaOH at room temperature.

-

Oxidative Conditions: Treat a solution of the compound with 3% H₂O₂ at room temperature.

-

Thermal Stress: Expose the solid compound to dry heat (e.g., 80°C).

-

Photostability: Expose a solution and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

Samples should be analyzed at appropriate time points to track the formation of degradants.

Workflow for Stability Assessment

Caption: A logical workflow for conducting a comprehensive stability study.

Step 3: Formal Stability Studies

Formal stability studies are conducted under controlled storage conditions as defined by ICH guidelines.

-

Long-Term Stability: Store the compound at the recommended storage condition (e.g., 5°C ± 3°C) and test at appropriate intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months).

-

Accelerated Stability: Store the compound at an elevated temperature and humidity (e.g., 25°C ± 2°C / 60% RH ± 5% RH) and test at intervals (e.g., 0, 3, 6 months). Data from accelerated studies can be used to predict the shelf-life under the proposed long-term storage conditions.

Best Practices for Handling and Use

Given the sensitivity of 2-Bromo-4-chloro-5-fluoropyridine, adherence to proper handling techniques for air-sensitive reagents is paramount to preserving its integrity.

-

Inert Atmosphere Operations: For transfers and reactions, the use of a glove box or a Schlenk line is highly recommended to maintain an inert atmosphere.[5]

-

Dry Glassware: All glassware should be thoroughly dried, either in an oven or by flame-drying under vacuum, to remove any adsorbed moisture.[6]

-

Syringe Techniques: When using septa-sealed bottles, employ proper syringe techniques. Use a dry, inert gas to create a positive pressure in the bottle before withdrawing the reagent.[1]

-

Septum Integrity: After piercing, the integrity of a septum may be compromised. For long-term storage of partially used reagents, transferring the material to a fresh, properly sealed container under an inert atmosphere is advisable.[3][7]

Conclusion

2-Bromo-4-chloro-5-fluoropyridine is a valuable and reactive building block. Its stability is intrinsically linked to its handling and storage. By adhering to the principles of storage in a cool, dry, dark environment under an inert atmosphere, and by employing meticulous techniques for handling air-sensitive compounds, researchers can ensure the purity and reactivity of this reagent, thereby safeguarding the integrity of their synthetic endeavors. For critical applications, a formal stability study, guided by the workflow presented, is essential for defining a robust shelf-life and ensuring reproducible results.

References

-

Chemistry Stack Exchange. Storage of air and temperature sensitive reagents. Available at: [Link]

-

MIT Department of Chemistry. Handling air-sensitive reagents AL-134. Available at: [Link]

-

TSEALINE. 2-Bromo-5-fluoropyridine CAS 41404-58-4 Manufacturers, Suppliers. Available at: [Link]

-

Watson International. 2-Bromo-5-fluoropyridine CAS 41404-58-4. Available at: [Link]

Sources

- 1. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. ossila.com [ossila.com]

- 6. ehs.umich.edu [ehs.umich.edu]

- 7. web.mit.edu [web.mit.edu]

An In-depth Technical Guide on the Theoretical Reactivity of C-Br vs C-Cl Bonds in 2-Bromo-4-chloro-5-fluoropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Halogenated pyridines are pivotal scaffolds in medicinal chemistry and materials science. Understanding the nuanced reactivity of different carbon-halogen bonds within a polysubstituted pyridine ring is critical for designing selective and efficient synthetic strategies. This guide provides a comprehensive theoretical analysis of the differential reactivity between the C-Br bond at the 2-position and the C-Cl bond at the 4-position of 2-Bromo-4-chloro-5-fluoropyridine. We will delve into the fundamental principles governing bond strength, electronic effects, and the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of pyridine chemistry. This analysis is supplemented with proposed experimental workflows to validate the theoretical predictions, offering a robust framework for researchers in drug development and synthetic chemistry.

Introduction: The Significance of Polysubstituted Pyridines

The pyridine ring is a privileged structure in drug discovery, appearing in a vast array of approved pharmaceuticals.[1] Its ability to engage in hydrogen bonding and its inherent electronic properties make it a versatile pharmacophore. The introduction of multiple halogen substituents onto the pyridine core provides medicinal chemists with a powerful toolkit to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity. Furthermore, each halogen atom serves as a synthetic handle for further molecular elaboration through various cross-coupling and substitution reactions.[2][3]

2-Bromo-4-chloro-5-fluoropyridine presents a particularly interesting case study for selective functionalization. The presence of three distinct halogens at positions activated towards nucleophilic attack necessitates a deep understanding of their relative reactivities to achieve desired synthetic outcomes. This guide will focus on the theoretical underpinnings that dictate whether a nucleophile will preferentially displace the bromide at the C-2 position or the chloride at the C-4 position.

Theoretical Reactivity Analysis: C-Br vs. C-Cl

The reactivity of the C-Br and C-Cl bonds in 2-Bromo-4-chloro-5-fluoropyridine is primarily governed by two key factors: the intrinsic strength of the carbon-halogen bond and the stability of the intermediate formed during a substitution reaction.

Carbon-Halogen Bond Dissociation Energies (BDEs)

Bond dissociation energy is the energy required to break a bond homolytically.[4] Generally, for carbon-halogen bonds, the strength decreases as you move down the halogen group in the periodic table. This is due to the increasing atomic size and the consequently longer and weaker bond formed with carbon.[5][6]

| Bond | Average Bond Energy (kJ/mol) |

| C-F | 439[5] |

| C-Cl | 330[5] |

| C-Br | 275[5] |

| C-I | 240[5] |

Based on BDEs alone, the C-Br bond is weaker than the C-Cl bond, suggesting it would be more readily cleaved.[7][8] However, in the context of nucleophilic aromatic substitution, the reaction mechanism does not typically involve homolytic bond cleavage.

Nucleophilic Aromatic Substitution (SNAr) - The Dominant Pathway

For electron-deficient aromatic systems like pyridine, nucleophilic aromatic substitution (SNAr) is the predominant reaction pathway.[9] This mechanism involves a two-step addition-elimination process.[10][11]

Mechanism of Nucleophilic Aromatic Substitution (SNAr):

-

Addition: The nucleophile attacks the electron-deficient carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[9] This step is typically the rate-determining step.[12]

-

Elimination: The leaving group departs, restoring the aromaticity of the ring.

The regioselectivity of the SNAr reaction on the pyridine ring is heavily influenced by the position of the electron-withdrawing nitrogen atom. Nucleophilic attack is favored at the 2- and 4-positions (ortho and para to the nitrogen, respectively) because the negative charge in the Meisenheimer intermediate can be effectively delocalized onto the electronegative nitrogen atom through resonance.[12][13] Attack at the 3- or 5-position does not allow for this crucial resonance stabilization.[10]

In 2-Bromo-4-chloro-5-fluoropyridine, both the C-2 (bromo) and C-4 (chloro) positions are activated for SNAr. To determine the more reactive site, we must consider the stability of the respective Meisenheimer complexes.

Electronic Effects of Halogen Substituents

Halogens exert both an inductive effect (-I) and a resonance effect (+R).

-

Inductive Effect (-I): Halogens are more electronegative than carbon and therefore withdraw electron density through the sigma bond. This effect decreases with decreasing electronegativity (F > Cl > Br > I). The -I effect makes the attached carbon more electrophilic and thus more susceptible to nucleophilic attack.

-

Resonance Effect (+R): Halogens possess lone pairs of electrons that can be donated to the aromatic pi-system. This effect decreases with increasing atomic size, as the overlap between the halogen p-orbital and the carbon p-orbital becomes less effective (F > Cl > Br > I).

In the context of SNAr, the rate-determining step is the formation of the Meisenheimer complex. The stability of this intermediate is enhanced by electron-withdrawing groups that can delocalize the negative charge. The strong electron-withdrawing nature of the pyridine nitrogen activates the 2 and 4 positions.[14] The halogens themselves also contribute to this activation through their inductive effects.

Considering the leaving group ability in SNAr reactions, the order is often F > Cl > Br > I when the attack of the nucleophile is the rate-determining step.[15] This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom highly electrophilic and accelerating the initial nucleophilic attack.

However, the overall reactivity is a balance of factors. While the C-Br bond is weaker, the C-Cl bond is attached to a carbon that is rendered more electrophilic by the slightly greater inductive effect of chlorine compared to bromine. The fluorine at the 5-position also exerts a significant electron-withdrawing inductive effect, further activating the ring.

Given that both the 2- and 4-positions are highly activated, the relative leaving group ability becomes a more dominant factor. In many SNAr reactions on halopyridines, the reactivity order follows the "element effect," where the rate of substitution is F > Cl ≈ Br > I.[15] This suggests that the initial attack of the nucleophile is the rate-limiting step. However, in some cases, the order can be different, indicating a more complex interplay of factors.[15] For 2-Bromo-4-chloro-5-fluoropyridine, the competition between the C-2 and C-4 positions is subtle. The slightly better leaving group ability of bromide might be counteracted by the electronic activation at the 4-position.

Proposed Experimental Validation

To empirically determine the relative reactivity of the C-Br and C-Cl bonds in 2-Bromo-4-chloro-5-fluoropyridine, a series of competitive reactivity studies can be designed.

Competitive Nucleophilic Substitution

Objective: To determine the site of preferential nucleophilic attack.

Methodology:

-

Dissolve 2-Bromo-4-chloro-5-fluoropyridine in a suitable aprotic polar solvent (e.g., DMF, DMSO).

-

Add a sub-stoichiometric amount (e.g., 0.5 equivalents) of a chosen nucleophile (e.g., sodium methoxide, piperidine).

-

Stir the reaction at a controlled temperature (e.g., room temperature, or gentle heating if no reaction is observed).

-

Monitor the reaction progress by GC-MS or LC-MS to identify the formation of the two possible monosubstituted products: 2-methoxy-4-chloro-5-fluoropyridine and 4-methoxy-2-bromo-5-fluoropyridine.

-

After a set time, or upon partial consumption of the starting material, quench the reaction.

-

Determine the ratio of the two isomeric products using calibrated GC or NMR analysis. A higher ratio of one product will indicate the more reactive site.

Diagram of Experimental Workflow

Caption: Workflow for competitive nucleophilic substitution.

Visualization of the SNAr Mechanism

The following diagram illustrates the key steps and intermediates in the nucleophilic aromatic substitution at the 2- and 4-positions of 2-Bromo-4-chloro-5-fluoropyridine.

Caption: SNAr mechanism at C-2 and C-4.

Conclusion

The theoretical analysis of the reactivity of the C-Br versus the C-Cl bond in 2-Bromo-4-chloro-5-fluoropyridine suggests a subtle interplay of factors. While the C-Br bond is inherently weaker, the regioselectivity in SNAr reactions is primarily dictated by the stability of the Meisenheimer intermediate and the electrophilicity of the carbon atom under attack. Both the 2- and 4-positions are highly activated by the pyridine nitrogen. The slightly higher electronegativity of chlorine may render the C-4 position more electrophilic, while the better leaving group ability of bromide could favor reaction at the C-2 position.

Ultimately, experimental validation through competitive reactivity studies is essential to definitively determine the more reactive site. The insights gained from such studies will be invaluable for drug development professionals and synthetic chemists in designing selective and high-yielding synthetic routes for the functionalization of this and other polysubstituted pyridine scaffolds.

References

- Vertexaisearch.cloud.google.com. (n.d.).

-

ACS Publications. (n.d.). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium | Crystal Growth & Design. [Link]

-

NIH. (2023, December 7). Ortho‐Substituent Effects on Halogen Bond Geometry for N‐Haloimide⋯2‐Substituted Pyridine Complexes. [Link]

-

NIH. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. [Link]

-

YouTube. (2018, April 19). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. [Link]

-

RSC Publishing. (2020, February 5). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. [Link]

-

YouTube. (2019, January 19). nucleophilic aromatic substitutions. [Link]

-

ResearchGate. (n.d.). Amination of 2-halopyridines. [a] | Download Table. [Link]

-

Wikipedia. (n.d.). Halogen dance rearrangement. [Link]

-

Quora. (2018, March 17). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?. [Link]

-

Stack Exchange. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. [Link]

-

ResearchGate. (n.d.). Bond dissociation energy (KJ mol⁻¹) of C−X (X=I, Br, Cl, F) bond of aryl halides. [Link]

-

PubMed. (2022, March 4). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. [Link]

-

Chemistry LibreTexts. (2023, January 22). Homolytic C-H Bond Dissociation Energies of Organic Molecules. [Link]

-

Chemistry LibreTexts. (2019, June 5). 9.4: Bond Strength and Energy. [Link]

-

The Student Room. (2009, December 9). Bond strenghts. [Link]

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]

-

ResearchGate. (2025, August 6). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. [Link]

- Google Patents. (n.d.). CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.

-

eScholarship.org. (n.d.). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Investigation of electronic effects in the pyridine and pyridine N-oxide rings. Part 3. Reactions of substituted 2-carboxypyridine N-oxides with diazodiphenylmethane. [Link]

-